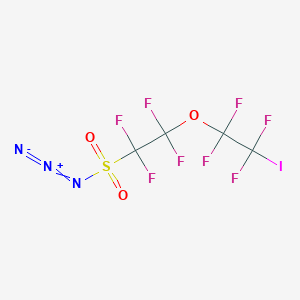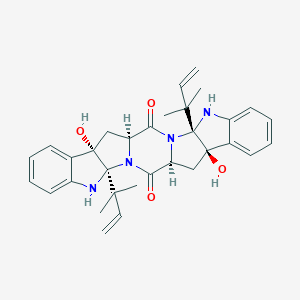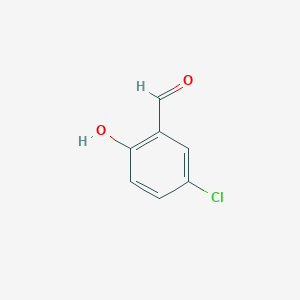
5-氯水杨醛
描述
5-Chlorosalicylaldehyde is a substituted salicylaldehyde . Its molecular formula is ClC6H3(OH)CHO and it has a molecular weight of 156.57 .
Synthesis Analysis
5-Chlorosalicylaldehyde can be produced by reacting salicylaldehyde with elemental chlorine in acetic acid . The reaction leads to rapid crystallization of the product, which is then collected by filtration .Molecular Structure Analysis
The X-Ray structure of 5-Chlorosalicylaldehyde exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This leads to chains of molecules aligned along the b axis .Chemical Reactions Analysis
5-Chlorosalicylaldehyde is readily formed by the reaction of salicylaldehyde with elemental chlorine in acetic acid . It is a key starting material in the total synthesis of an unusual trichlorodihydroxybibenzyl isolated from a terrestrial plant .Physical And Chemical Properties Analysis
5-Chlorosalicylaldehyde is a solid substance . It has a melting point of 100-102 °C (lit.) .科学研究应用
1. Crystallography
- Application : 5-Chlorosalicylaldehyde exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This makes it a subject of interest in the field of crystallography.
- Method : The crystal structure of 5-Chlorosalicylaldehyde was determined using X-ray diffraction . The OH hydrogen atom was located from a difference map and refined isotropically subject to a distance constraint (0.98 Å). All other hydrogen atoms were placed in idealized geometries .
- Results : The study found that 5-Chlorosalicylaldehyde exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding, the latter leading to chains of molecules aligned along the b axis .
2. Synthesis of Fragrances, Dyes, and Pharmaceuticals
- Application : 5-Chlorosalicylaldehyde is an important chemical used in the synthesis of fragrances, dyes, and pharmaceuticals .
- Method : The compound was isolated in solid N2, at 10 K, and in its neat amorphous and crystalline phases, at 50 and 190 K, respectively, and investigated by infrared spectroscopy and DFT(B3LYP)/6-311++G(d,p) calculations .
- Results : The systematic theoretical analysis of the 5-Chlorosalicylaldehyde conformational landscape showed that the compound exhibits four different conformers . The most stable conformer, the intramolecularly hydrogen-bonded form I, was found in the as-deposited low-temperature matrices of 5-Chlorosalicylaldehyde .
3. Extraction of Copper (II) Ions
- Application : 5-Chlorosalicylaldehyde thiosemicarbazone is used for the extraction of copper (II) ions .
- Method : The complex of 5-Chlorosalicylaldehyde thiosemicarbazone and Cu (II) has been quantitatively extracted in butyl acetate in the pH range of 5.4–6.4 after equilibrating for 60 sec .
- Results : Up to 5.0 μg mL-1 concentration of Cu (II), the complex of 5-Chlorosalicylaldehyde thiosemicarbazone with Cu (II) in butyl acetate follows Beer’s law .
4. Synthesis of Schiff Bases
- Application : 5-Chlorosalicylaldehyde is used in the synthesis of Schiff bases . Schiff bases and their transition metal complexes have received significant attention in the scientific community for their versatile applications .
- Method : During the synthesis of the target, a mixture of o-phenylenediamine and 5-chlorosalicylaldehyde is dissolved .
- Results : The study found that some of the synthesized Schiff bases exhibited high activity .
5. Ultraviolet-Induced Rotamerization
- Application : 5-Chlorosalicylaldehyde undergoes ultraviolet-induced rotamerization . This is a process where the molecule undergoes a conformational change due to ultraviolet irradiation .
- Method : The compound was isolated in solid N2, at 10 K, and in its neat amorphous and crystalline phases, at 50 and 190 K, respectively, and investigated by infrared spectroscopy and DFT(B3LYP)/6-311++G(d,p) calculations . The most stable conformer was successfully converted into a higher-energy conformer through narrowband ultraviolet (UV) (λ = 308 nm) in situ irradiation of the as-deposited N2 matrix of 5-Chlorosalicylaldehyde .
- Results : The observed UV-induced rotamerization was found to take place on an exclusive basis, with no other photochemical processes being observed to occur upon UV irradiation, under the experimental conditions used in the present investigation .
安全和危害
未来方向
属性
IUPAC Name |
5-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKCSRLAQKUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022099 | |
| Record name | 5-Chlorosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorosalicylaldehyde | |
CAS RN |
635-93-8 | |
| Record name | 5-Chlorosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorosalicylaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 5-chloro-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chlorosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROSALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC8ZKM3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


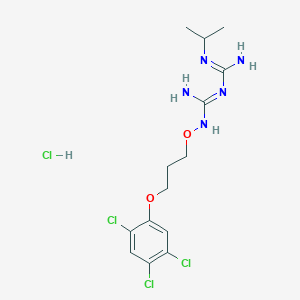
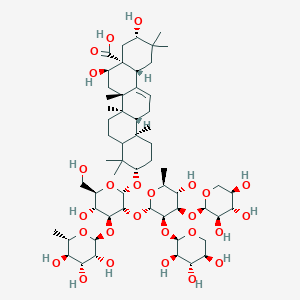
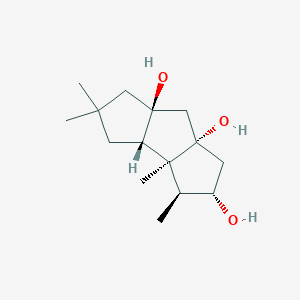
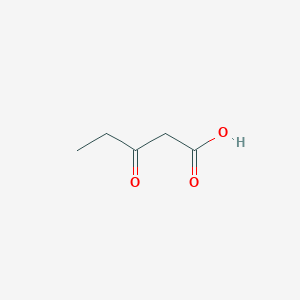
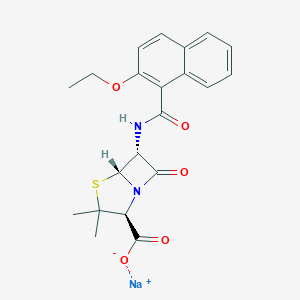
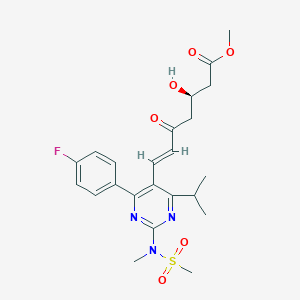
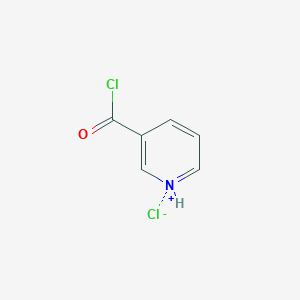
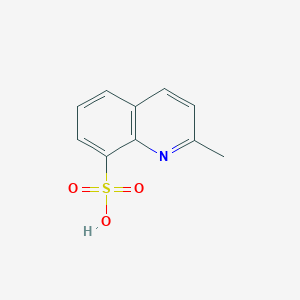
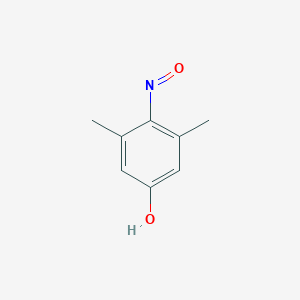
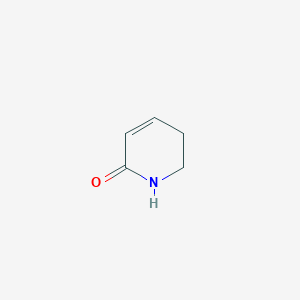
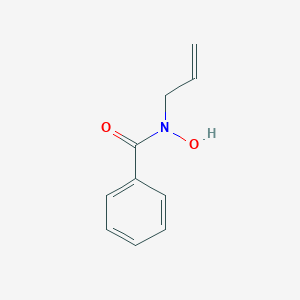
![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
